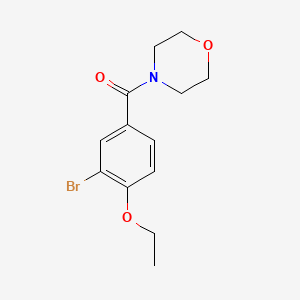
4-(3-bromo-4-ethoxybenzoyl)morpholine
Vue d'ensemble
Description
4-(3-bromo-4-ethoxybenzoyl)morpholine, also known as BEM, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of benzoylmorpholine and has a bromine and ethoxy group attached to it. BEM has been studied for its potential use in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 4-(3-bromo-4-ethoxybenzoyl)morpholine is not fully understood. However, it is believed that 4-(3-bromo-4-ethoxybenzoyl)morpholine may act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
4-(3-bromo-4-ethoxybenzoyl)morpholine has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. 4-(3-bromo-4-ethoxybenzoyl)morpholine has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-bromo-4-ethoxybenzoyl)morpholine in lab experiments is its ease of synthesis. 4-(3-bromo-4-ethoxybenzoyl)morpholine can be synthesized using simple and readily available reagents. Another advantage is its versatility as a building block for the synthesis of various compounds. However, one limitation of using 4-(3-bromo-4-ethoxybenzoyl)morpholine is its low solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(3-bromo-4-ethoxybenzoyl)morpholine. One direction is the development of new synthetic routes for 4-(3-bromo-4-ethoxybenzoyl)morpholine and its derivatives. Another direction is the investigation of the potential use of 4-(3-bromo-4-ethoxybenzoyl)morpholine in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the study of the mechanism of action of 4-(3-bromo-4-ethoxybenzoyl)morpholine may provide insights into the development of new drugs targeting acetylcholinesterase and butyrylcholinesterase.
Applications De Recherche Scientifique
4-(3-bromo-4-ethoxybenzoyl)morpholine has been studied for its potential use as a building block in the synthesis of various compounds. It has been used in the synthesis of benzofuran derivatives, which have shown promising anticancer activity. 4-(3-bromo-4-ethoxybenzoyl)morpholine has also been used in the synthesis of novel quinoline derivatives, which have shown antibacterial and antifungal activity.
Propriétés
IUPAC Name |
(3-bromo-4-ethoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-12-4-3-10(9-11(12)14)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGUXUCNZSGZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-ethoxybenzoyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



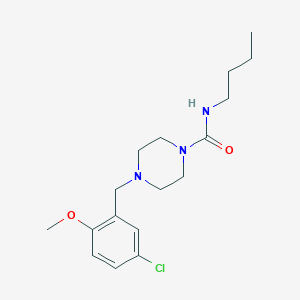
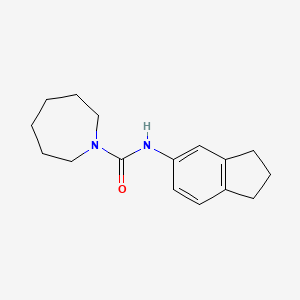
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4738906.png)
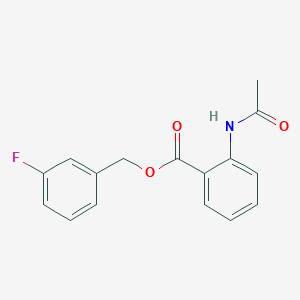
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4738932.png)
![N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4738948.png)

![3-{[(4-chloro-3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4738968.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4738983.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4738987.png)
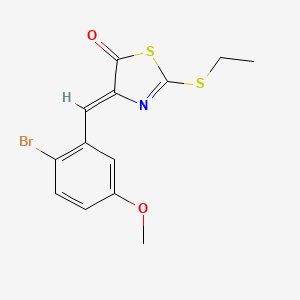
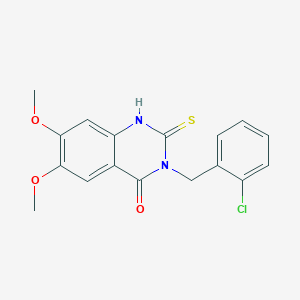
![6-ethyl-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4739011.png)
![2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B4739019.png)